5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Overview
Description
5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is a complex organic compound that features a brominated biphenyl structure linked to a piperidinylmethyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride typically involves multiple steps, starting with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by the formation of the ether linkage through a nucleophilic substitution reaction involving a piperidinylmethyl group. The final step involves the conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient bromination and etherification processes, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, potentially leading to different derivatives.
Substitution: The bromine atom in the biphenyl structure can be substituted with other nucleophiles, leading to a variety of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds.
Scientific Research Applications
5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated biphenyl structure may facilitate binding to hydrophobic pockets, while the piperidinylmethyl ether moiety can interact with polar or charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Piperidinylmethyl)-5-bromo-1H-indole: Another compound with a brominated aromatic structure and a piperidinylmethyl group.
5-Bromo-1H-indole-3-carbaldehyde: Features a brominated indole structure with an aldehyde functional group.
Uniqueness
5-Bromo[1,1’-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is unique due to its specific combination of a brominated biphenyl core and a piperidinylmethyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXDCNVLADIEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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